BenchChemオンラインストアへようこそ!

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine

Lipophilicity Physicochemical profiling Positional isomer comparison

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179361-60-4) is a heterocyclic small molecule belonging to the quinoline-incorporated 1,2,4-thiadiazole class, with molecular formula C12H7F3N4S and a molecular weight of 296.27 g/mol. It features a 1,2,4-thiadiazol-5-amine core coupled to a quinoline ring bearing a trifluoromethyl (-CF3) substituent specifically at the 8-position.

Molecular Formula C12H7F3N4S
Molecular Weight 296.27 g/mol
CAS No. 1179361-60-4
Cat. No. B13849347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine
CAS1179361-60-4
Molecular FormulaC12H7F3N4S
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C3=NSC(=N3)N
InChIInChI=1S/C12H7F3N4S/c13-12(14,15)7-3-1-2-6-4-5-8(17-9(6)7)10-18-11(16)20-19-10/h1-5H,(H2,16,18,19)
InChIKeyQMZOPGBBTPRPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179361-60-4): Compound Class and Core Procurement-Relevant Characteristics


3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179361-60-4) is a heterocyclic small molecule belonging to the quinoline-incorporated 1,2,4-thiadiazole class, with molecular formula C12H7F3N4S and a molecular weight of 296.27 g/mol . It features a 1,2,4-thiadiazol-5-amine core coupled to a quinoline ring bearing a trifluoromethyl (-CF3) substituent specifically at the 8-position. This compound is one of several positional isomers within the trifluoromethylquinoline-thiadiazole series, which also includes the 3-CF3 (CAS 1179360-73-6) and 6-CF3 (CAS 1179360-79-2) variants . The 8-CF3 substitution pattern is structurally distinct from the more commonly explored 3-CF3 and 6-CF3 analogs and has known relevance in modulating quinoline protonation equilibria and hematin binding in antimalarial SAR contexts [1]. The compound is listed in the ZINC database (ZINC66451) with a calculated logP of 3.41 [2] and is commercially supplied as a research chemical by specialty vendors, typically at purities of 95% or higher .

Why Generic Substitution Is Inadequate for 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine: Positional Isomer and Heterocyclic Core Considerations


Within the quinoline-thiadiazole chemical space, substitution at the 8-position of the quinoline ring is not interchangeable with substitution at the 3- or 6-positions. In well-characterized antimalarial quinoline series, compounds bearing a CF3 group at the 8-position exhibit altered protonation behavior at the quinolinyl nitrogen, which can reverse the preference from endocyclic to exocyclic nitrogen protonation [1]. This electronic perturbation has direct consequences for target binding (e.g., to hematin or enzyme active sites) that analogs substituted at other positions do not replicate. Furthermore, the 1,2,4-thiadiazol-5-amine core differs fundamentally from the 1,3,4-thiadiazole isomers commonly explored in antileishmanial and anticonvulsant campaigns [2]; the regioisomeric arrangement of nitrogen and sulfur atoms alters hydrogen-bonding capacity, tautomeric equilibria, and metabolic stability, making simple core-swapping between thiadiazole isoforms a scientifically unsound practice without explicit comparative data [3].

Quantitative Differential Evidence Guide for 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine: Comparator-Based Data for Procurement Decisions


Positional Isomer Differentiation: Calculated Lipophilicity (logP) of 8-CF3 vs. 3-CF3 and 6-CF3 Quinoline-Thiadiazole Isomers

The 8-CF3 positional isomer (CAS 1179361-60-4) exhibits a calculated logP of 3.41 as recorded in the ZINC20 database [1]. This value provides a quantitative baseline for lipophilicity, which governs membrane permeability, passive absorption, and non-specific protein binding. While direct experimental logP comparisons across the three positional isomers (3-CF3, 6-CF3, 8-CF3) have not been published as a dedicated head-to-head study, the 8-CF3 isomer places the trifluoromethyl group in a sterically less hindered environment adjacent to the quinoline nitrogen, which in antimalarial quinoline SAR has been demonstrated to uniquely alter protonation equilibria and hematin binding affinity relative to other positions [2]. This is a class-level inference indicating that the 8-CF3 isomer may offer differential in vitro ADME behavior.

Lipophilicity Physicochemical profiling Positional isomer comparison

Trifluoromethyl Substituent Effect: 8-CF3 Quinoline-Thiadiazole vs. Non-Fluorinated Parent Compound (CAS 1179359-62-6)

The target compound incorporates a trifluoromethyl group at the 8-position of the quinoline ring, whereas the non-fluorinated parent compound 3-(quinolin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179359-62-6) bears a hydrogen atom at this position . In medicinal chemistry, the introduction of a CF3 group is well-established to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position and to enhance target binding through hydrophobic interactions [1]. Although direct comparative metabolic stability or potency data for this specific compound pair are absent from the published literature, the class-level effect of CF3 substitution in quinoline series has been quantified in antimalarial programs: compounds with 8-CF3 substitution showed altered protonation order (endocyclic to exocyclic switching) compared to non-fluorinated analogs, which directly impacted hematin binding affinity [2].

Electron-withdrawing effects Metabolic stability Fluorine chemistry

Class-Level Antileishmanial Potency Benchmarking: Quinoline-Thiadiazole Hybrid Series Against Leishmania major Promastigotes

Although this specific 8-CF3-1,2,4-thiadiazole compound has not been individually profiled in published antileishmanial screens, closely related quinoline-based 1,3,4-thiadiazole analogs reported by Almandil et al. (2019) demonstrated IC50 values ranging from 0.04 ± 0.01 µM to 5.60 ± 0.21 µM against Leishmania major promastigotes, with the standard drug pentamidine yielding an IC50 of 7.02 ± 0.09 µM in the same assay system [1]. Sixteen of twenty analogs outperformed pentamidine, establishing that the quinoline-thiadiazole hybrid scaffold possesses intrinsic antileishmanial pharmacophoric potential. The 1,2,4-thiadiazole regioisomer present in the target compound differs electronically from the 1,3,4-thiadiazole core used in the Almandil series [2], meaning direct numerical extrapolation is not warranted. However, this class-level potency range provides a benchmark for assay validation and establishes a realistic expectation of sub-micromolar to low-micromolar activity for well-designed members of this scaffold family.

Antileishmanial activity IC50 benchmarking Quinoline-thiadiazole SAR

CNS Safety Margin Precedence: Quinoline-Thiadiazole Derivatives Exhibit Lower Neurotoxicity Than Clinical Anticonvulsants in Murine Models

In a study by Kumar et al. (2012), quinoline-incorporated thiadiazole derivatives were evaluated for anticonvulsant activity and neurotoxicity in mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Compounds 6d and 6e provided seizure protection at 30 mg/kg (i.p.) in both models, while exhibiting lesser CNS depression and neurotoxicity compared with the clinically effective reference drug [1]. Although the Kumar series uses a 1,3,4-thiadiazole core with different quinoline substitution patterns (not 8-CF3), the class-level observation of a favorable therapeutic index (efficacy at 30 mg/kg with reduced neurotoxicity) is relevant for any CNS-targeted or CNS-safety profiling of the target compound. This cross-study comparable evidence suggests that the quinoline-thiadiazole scaffold can be optimized for CNS-sparing properties.

Neurotoxicity CNS safety Anticonvulsant screening

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core Isomerism: Differential Hydrogen-Bonding Capacity and Tautomeric Behavior

The target compound contains a 1,2,4-thiadiazol-5-amine core, which is regioisomerically distinct from the 1,3,4-thiadiazole core employed in the majority of published quinoline-thiadiazole antileishmanial and anticonvulsant series [1][2]. As reviewed by Li et al. (2013), 1,2,4-thiadiazoles possess a different hydrogen-bonding pattern and tautomeric preference compared to 1,3,4-thiadiazoles, which can affect target recognition, solubility, and metabolic stability [3]. Specifically, the 5-amino-1,2,4-thiadiazole tautomer can exist in amino and imino forms, whereas 1,3,4-thiadiazoles have distinct tautomeric equilibria. This core-level differentiation means that SAR established for 1,3,4-thiadiazole series cannot be reliably extrapolated to the 1,2,4-thiadiazole core without explicit comparative testing.

Thiadiazole regioisomerism Hydrogen bonding Tautomeric equilibria

Important Caveat: Limited Direct Comparative Bioactivity Data for This Specific Compound

A comprehensive search of PubMed, SciFinder, Google Scholar, ChEMBL, and the ZINC database (accessed through May 2026) did not identify any peer-reviewed publication reporting quantitative biological activity data (IC50, Ki, EC50, MIC, % inhibition) specifically for 3-(8-(trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179361-60-4). The ZINC20 entry (ZINC66451) explicitly states: 'There is no known activity for this compound' [1]. This compound appears to be a commercially available research chemical that has not yet been the subject of dedicated pharmacological profiling in the open literature. Consequently, all differential evidence presented in this guide is derived from class-level inferences, cross-study comparable data from related quinoline-thiadiazole series, and physicochemical comparisons with positional isomers. Users should treat this compound as an unexplored chemical probe and conduct their own primary screening rather than relying on pre-existing activity data.

Data availability Risk disclosure Procurement diligence

Recommended Application Scenarios for 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine Based on Differential Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Antileishmanial or Anticonvulsant Mechanisms

The 1,2,4-thiadiazole core of the target compound represents a deliberate scaffold-hop relative to the 1,3,4-thiadiazole core prevalent in published antileishmanial (Almandil et al., 2019 [1]) and anticonvulsant (Kumar et al., 2012 [2]) quinoline-thiadiazole series. The differential hydrogen-bonding capacity and tautomeric behavior of the 1,2,4-thiadiazol-5-amine core may unlock activity against targets or resistant strains not addressable by 1,3,4-thiadiazole-based ligands. The established class-level IC50 benchmarks (0.04–5.60 µM against L. major promastigotes; seizure protection at 30 mg/kg in MES/scPTZ models with reduced neurotoxicity) provide validated assay conditions and comparator standards (pentamidine for antileishmanial; clinical anticonvulsants for neurotoxicity) for immediate screening deployment.

Physicochemical and Metabolic Stability Profiling of 8-CF3 vs. 3-CF3 and 6-CF3 Positional Isomer Series

The calculated logP of 3.41 (ZINC20 [3]) for the 8-CF3 isomer, combined with the class-level evidence that 8-CF3 substitution on quinoline uniquely alters protonation equilibria relative to 3-CF3 and 6-CF3 analogs (Biot et al., 2017 [4]), positions this compound as a critical member of a systematic positional isomer panel for comparative ADME studies. Researchers can quantify differential microsomal stability, CYP inhibition, plasma protein binding, and permeability across the three isomers to establish position-specific SAR that informs lead optimization of trifluoromethylquinoline-containing candidates.

CNS Drug Discovery Programs Requiring Pre-Clinical Neurotoxicity Screening of Quinoline-Containing Candidates

The cross-study comparable evidence from Kumar et al. (2012) demonstrating that quinoline-thiadiazole derivatives can achieve seizure protection at 30 mg/kg i.p. with reduced CNS depression and neurotoxicity relative to clinical reference drugs [2] supports the use of this compound class (and specifically the 1,2,4-thiadiazole variant) in early-stage CNS safety profiling. The target compound can serve as a probe to establish whether the favorable neurotoxicity profile of the 1,3,4-thiadiazole series extends to the 1,2,4-thiadiazole core, an important question for programs seeking CNS-sparing anti-infective or anti-inflammatory quinolines.

Exploratory Chemical Biology Probe for Target Deconvolution via Chemoproteomics or Phenotypic Screening

Given the complete absence of published target engagement or bioactivity data for this compound (ZINC20: 'no known activity' [3]), it is ideally suited as an unexplored chemical probe for phenotypic screening libraries or chemoproteomics-based target deconvolution campaigns. Its structural novelty—combining the 8-CF3-quinoline motif with the under-explored 1,2,4-thiadiazol-5-amine core—maximizes the probability of identifying novel target interactions. The compound's commercial availability at 95%+ purity from multiple vendors facilitates procurement of sufficient quantities for high-throughput screening.

Quote Request

Request a Quote for 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.